tert-Butyl 4-propylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-propylpiperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by a piperidine ring substituted with a tert-butyl group at the nitrogen atom and a propyl group at the fourth position. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-propylpiperidine-1-carboxylate typically involves the reaction of 4-propylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-propylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent like dimethylformamide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Products where the tert-butyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 4-propylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships of piperidine-based drugs.
Medicine: this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-Butyl 4-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering physiological responses.
Comparison with Similar Compounds
- tert-Butyl 4-phenylpiperidine-1-carboxylate
- tert-Butyl 4-acetylpiperidine-1-carboxylate
- tert-Butyl 4-oxopiperidine-1-carboxylate
Comparison: tert-Butyl 4-propylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of the propyl group at the fourth position and the tert-butyl group at the nitrogen atom imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-propylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-5-6-11-7-9-14(10-8-11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMARCLFDIMPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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